N-Ethyl-N,2-dimethylprop-2-en-1-amine

Catalog No.
S16081976
CAS No.
56971-43-8
M.F
C7H15N
M. Wt
113.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethyl-N,2-dimethylprop-2-en-1-amine

CAS Number

56971-43-8

Product Name

N-Ethyl-N,2-dimethylprop-2-en-1-amine

IUPAC Name

N-ethyl-N,2-dimethylprop-2-en-1-amine

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

InChI

InChI=1S/C7H15N/c1-5-8(4)6-7(2)3/h2,5-6H2,1,3-4H3

InChI Key

FDBRUHQKZFYGKR-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CC(=C)C

N-Ethyl-N,2-dimethylprop-2-en-1-amine, with the molecular formula C7H15NC_7H_{15}N and a molecular weight of approximately 115.22 g/mol, is an aliphatic amine characterized by its branched structure. This compound features a propenyl group (an alkene) attached to a nitrogen atom that is further substituted with ethyl and dimethyl groups. The presence of these functional groups contributes to its unique chemical properties and reactivity. The compound is also known by its CAS number 60247-14-5, which facilitates its identification in chemical databases and literature .

Typical of amines and alkenes. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, participating in reactions with alkyl halides to form quaternary ammonium salts.
  • Alkene Reactions: The double bond in the propenyl group can undergo electrophilic addition reactions, such as hydrogenation or halogenation.
  • Condensation Reactions: This compound can react with carbonyl compounds to form imines or other derivatives through condensation.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in various chemical processes .

The synthesis of N-Ethyl-N,2-dimethylprop-2-en-1-amine can be achieved through several methods:

  • Alkylation of Amine: A common method involves the alkylation of a suitable amine precursor with an appropriate alkyl halide under basic conditions.
    • Example reaction:
      R1NH2+R2XR1NR2+HXR_1NH_2+R_2X\rightarrow R_1NR_2+HX
    where R1R_1 represents an ethyl group and R2R_2 represents a dimethyl group.
  • Addition Reactions: The propenyl group can be introduced via addition reactions involving allylic compounds and amines.
  • Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of reducing agents.

These synthetic routes allow for the preparation of N-Ethyl-N,2-dimethylprop-2-en-1-amine from readily available starting materials .

N-Ethyl-N,2-dimethylprop-2-en-1-amine has potential applications in various fields:

  • Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Catalysis: Due to its basicity, it may be utilized as a catalyst or co-catalyst in various

Several compounds share structural similarities with N-Ethyl-N,2-dimethylprop-2-en-1-amine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
N,N-DiethylmethylamineTwo ethyl groups attached to nitrogenUsed in various industrial applications
N,N-DimethylethylenediamineContains two methyl groups on different nitrogensActs as a chelating agent for metal complexes
TriethylamineThree ethyl groups attached to nitrogenCommonly used as a base in organic synthesis
N,N'-DimethylethylenediamineTwo methyl groups on both nitrogen atomsKnown for its use in catalysis

N-Ethyl-N,2-dimethylprop-2-en-1-amine is unique due to its specific combination of ethyl and dimethyl substitutions along with an alkene functional group, which distinguishes it from other similar compounds that may lack this structural feature or exhibit different reactivity profiles .

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Exact Mass

113.120449483 g/mol

Monoisotopic Mass

113.120449483 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-15-2024

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